Product packaging for Ambrisentan(Cat. No.:CAS No. 177036-94-1)

Ambrisentan

货号: B1667022
CAS 编号: 177036-94-1
分子量: 378.4 g/mol
InChI 键: OUJTZYPIHDYQMC-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Endothelin Receptor Antagonists (ERAs) in Pulmonary Arterial Hypertension (PAH) Therapeutics

The development of Endothelin Receptor Antagonists (ERAs) marked a pivotal moment in the management of Pulmonary Arterial Hypertension (PAH), a progressive and life-threatening disease. The rationale for targeting the endothelin system emerged from the understanding that endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and smooth muscle cell mitogen, is overexpressed in patients with PAH. amegroups.org ET-1 exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on pulmonary artery smooth muscle cells leads to vasoconstriction and cellular proliferation, contributing to the vascular remodeling characteristic of PAH. The role of ETB receptors is more complex, with their stimulation on endothelial cells mediating vasodilation and ET-1 clearance, while their activation on smooth muscle cells also promotes vasoconstriction.

This understanding paved the way for the development of ERAs. The first orally active ERA to be approved was Bosentan (B193191), a dual antagonist of both ETA and ETB receptors. escholarship.org Clinical trials demonstrated that Bosentan improved exercise capacity and hemodynamics in PAH patients. escholarship.org This pioneering work established the therapeutic validity of blocking the endothelin pathway in PAH and laid the groundwork for the development of more selective agents. The central debate that followed focused on whether selective ETA receptor blockade would be more advantageous than dual ETA/ETB receptor antagonism, a question that spurred the development of the next generation of ERAs.

Evolution of Ambrisentan within the ERA Class

This compound emerged as a second-generation ERA, distinguished by its high selectivity for the ETA receptor. checkorphan.orgmdpi.com This selectivity was hypothesized to offer a therapeutic advantage by blocking the detrimental vasoconstrictive and proliferative effects mediated by the ETA receptor, while preserving the potentially beneficial functions of the ETB receptor, such as vasodilation and clearance of ET-1. mdpi.com

The development of this compound was a direct evolution from the experience with the first-generation dual ERA, Bosentan, and another selective ERA, Sitaxsentan (B1663635). While Bosentan was effective, concerns about potential liver toxicity necessitated regular monitoring. escholarship.org Sitaxsentan, another selective ETA antagonist, was also developed but was later withdrawn from the market due to severe liver injury.

The pivotal clinical trials for this compound were the ARIES-1 and ARIES-2 studies. jacc.orgnih.govnih.gov These randomized, double-blind, placebo-controlled trials demonstrated the efficacy of this compound in improving exercise capacity, as measured by the six-minute walk distance (6MWD), in patients with PAH. jacc.orgnih.govnih.gov The results of these trials were instrumental in its approval for the treatment of PAH. nih.gov

Key Characteristics of Early Endothelin Receptor Antagonists

CompoundReceptor SelectivityKey Clinical Trial(s)
BosentanDual (ETA and ETB)BREATHE-1
SitaxsentanSelective (ETA)STRIDE-1
This compoundSelective (ETA)ARIES-1 & ARIES-2

The ARIES studies not only established the efficacy of this compound but also suggested a favorable safety profile, particularly concerning liver function tests, when compared to historical data for other ERAs. jacc.org

Current Research Paradigms and Unanswered Questions Regarding this compound

The research landscape for this compound has continued to evolve, moving beyond monotherapy to explore its role in combination treatments and its efficacy and safety in specific patient populations. A significant paradigm shift in PAH treatment was ushered in by the AMBITION trial. nih.govtandfonline.comjacc.org This landmark study demonstrated that upfront combination therapy with this compound and a phosphodiesterase-5 inhibitor, Tadalafil (B1681874), was superior to monotherapy in reducing the risk of clinical failure events in patients with PAH. nih.govtandfonline.com This has solidified the role of initial combination therapy as a standard of care for many PAH patients.

Long-term extension studies of the ARIES trials have provided valuable data on the sustained efficacy and safety of this compound. jacc.orgnih.govnih.gov These studies have shown that the improvements in exercise capacity can be maintained over several years. nih.govnih.gov

Current research is also focusing on the use of this compound in specific PAH subgroups. Studies have explored its efficacy in patients with PAH associated with connective tissue disease (CTD-PAH), a population often with a poorer prognosis. nih.govphassociation.orguspharmacist.com Post-hoc analyses of the AMBITION trial suggested that patients with CTD-PAH also benefit from initial combination therapy with this compound and tadalafil. nih.gov The use of this compound in pediatric PAH is another area of active investigation, with studies suggesting a favorable safety profile and potential efficacy, although more robust data is needed. amegroups.orgnih.govnih.govresearchgate.netnih.gov

Despite these advancements, several unanswered questions remain. While combination therapy has shown significant benefits in terms of clinical worsening, the long-term impact on mortality is still an area of ongoing evaluation. fda.gov Head-to-head comparisons with other ERAs, such as Macitentan (B1675890), are limited, making it challenging to definitively establish superiority of one agent over another for all patient profiles. nih.govfda.gov A meta-analysis comparing macitentan and this compound in combination with a PDE5i showed both to be effective, with some trends favoring macitentan in certain biomarker reductions, though not statistically significant in all measures. nih.gov

Future research will likely focus on optimizing treatment strategies, potentially through risk stratification to identify patients who would benefit most from upfront combination therapy versus sequential therapy. Further investigation into the long-term outcomes, including survival, in diverse PAH populations treated with this compound-based regimens is crucial. Additionally, exploring the potential of this compound in other related conditions and understanding the nuances of its effects in different patient subgroups will continue to be important areas of research. fda.gov

Overview of Key this compound Clinical Trials

Trial NameFocusKey Finding
ARIES-1 & ARIES-2Monotherapy Efficacy and SafetyImproved exercise capacity in PAH patients. jacc.orgnih.govnih.gov
ARIES-ELong-term MonotherapySustained improvement in exercise capacity over 2 years. nih.gov
AMBITIONUpfront Combination Therapy (with Tadalafil)Superior to monotherapy in reducing clinical failure events. nih.govtandfonline.comjacc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O4 B1667022 Ambrisentan CAS No. 177036-94-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046282
Record name Ambrisentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH.
Record name Ambrisentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

177036-94-1
Record name Ambrisentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177036-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambrisentan [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177036941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambrisentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ambrisentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMBRISENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW6NV07QEC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

165-168 °C
Record name Ambrisentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanistic Research on Ambrisentan S Actions

Molecular and Cellular Mechanisms of Endothelin System Dysregulation in Disease Pathophysiology

The endothelin system is a critical regulator of vascular tone and cellular function, involving peptide ligands and their corresponding receptors. Dysregulation of this system is implicated in the pathogenesis of various diseases, particularly those affecting the vasculature.

Endothelin-1 (B181129) (ET-1) and its Receptor Subtypes (ETA and ETB)

Endothelin-1 (ET-1) is a 21-amino acid peptide that functions as a potent vasoconstrictor. nih.govastrazeneca.commdpi.com It is primarily produced by endothelial cells, but also by vascular smooth muscle cells, macrophages, and renal medulla cells. nih.gov ET-1 exerts its effects by binding to two main G-protein coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). nih.govastrazeneca.compatsnap.comwikipedia.org

ETA receptors are predominantly located on vascular smooth muscle cells and cardiac myocytes. wikipedia.orgnih.gov ETB receptors are found mainly on endothelial cells, and to a lesser extent on smooth muscle cells and fibroblasts. wikipedia.orgnih.gov Both receptor subtypes are present in the lungs. nih.gov

Role of ET-1 in Vasoconstriction and Cellular Proliferation

Beyond vasoconstriction, ET-1 also plays a significant role in cellular proliferation. nih.govmdpi.compatsnap.comnih.govmdpi.com It has been shown to promote the proliferation of various cell types, including vascular smooth muscle cells and endothelial cells. nih.govcdnsciencepub.com This proliferative effect contributes to vascular remodeling, a key feature in the progression of certain diseases. astrazeneca.commdpi.comcdnsciencepub.compatsnap.com ET-1 can enhance cell proliferation through mechanisms involving reactive oxygen species and the activation of signaling pathways like ERK1/2 MAP kinase, particularly in pulmonary smooth muscle cells. nih.govmdpi.comcdnsciencepub.com

Dysregulation of the Endothelin Axis in Pulmonary Arterial Hypertension

Dysregulation of the endothelin axis is a significant factor in the pathogenesis of pulmonary arterial hypertension (PAH). nih.govpatsnap.compatsnap.comsquarepharma.com.bddroracle.aismw.chdovepress.comersnet.orgnih.gov In patients with PAH, levels of ET-1 are often significantly elevated, sometimes as much as 10-fold, and these elevated levels correlate with disease severity. patsnap.comdroracle.ai

The increased ET-1 in PAH contributes to the condition by increasing pulmonary vascular tone and promoting vascular remodeling through its mitogenic activity. nih.govpatsnap.compatsnap.comphassociation.orgnih.gov This leads to the constriction and narrowing of the pulmonary arteries, increased blood pressure in the lungs, and consequently, increased strain on the right side of the heart. patsnap.compatsnap.comphassociation.org Endothelial dysfunction, characterized by an imbalance between vasoconstricting and vasodilating factors, including elevated ET-1, is considered an early trigger in the process of abnormal vascular remodeling in PAH. nih.govnih.govmdpi.com

Ambrisentan's Selective ETA Receptor Antagonism

This compound is an endothelin receptor antagonist (ERA) developed for the treatment of PAH. patsnap.comwikipedia.orgsquarepharma.com.bddroracle.aiphassociation.orgapexbt.com Its therapeutic effect is primarily mediated by its selective antagonism of the ETA receptor. patsnap.comwikipedia.orgpatsnap.comsquarepharma.com.bddroracle.aiapexbt.commims.comtocris.com

Binding Affinity and Selectivity Profile for ETA vs. ETB Receptors

This compound is characterized by its high affinity and selectivity for the ETA receptor compared to the ETB receptor. wikipedia.orgnih.govapexbt.comtocris.comnih.govrndsystems.com Studies have demonstrated that this compound is a potent and selective inhibitor of the ETA receptor. nih.gov

Data from in vitro studies using human ET receptors expressed in CHO cells show a binding affinity (Ki) of approximately 1 nM for ETA receptors and 195 nM for ETB receptors, indicating a selectivity of about 195-fold for ETA over ETB. apexbt.comtocris.comrndsystems.com In studies using recombinant human ET receptors in intact cells, the selectivity is even higher, with Ki values of 0.63 nM for ETA and 48.7 nM for ETB, showing approximately 77-fold selectivity. apexbt.com Research using human ventricular myocyte-derived ETA and ETB receptors has reported a high binding affinity for the ETA receptor, with a Ki of approximately 0.011 nM and a selectivity exceeding 4000-fold for ETA over ETB. nih.govnih.govtandfonline.com At therapeutically relevant plasma concentrations in PAH patients, this compound demonstrates high receptor occupancy with ETA (>90%) and low affinity for ETB (<10%). nih.govtandfonline.com

Table 1: this compound Binding Affinity and Selectivity

Receptor SubtypeKi (nM) (CHO cells) apexbt.comtocris.comrndsystems.comKi (nM) (Intact CHO cells) apexbt.comKi (nM) (Human ventricular myocytes) nih.govtandfonline.comSelectivity (ETA vs ETB)
ETA10.630.011>195-fold apexbt.comtocris.comrndsystems.com
ETB19548.7>4000-fold nih.govnih.govtandfonline.com>77-fold apexbt.com

Differential Impact on ETB Receptor-Mediated Vasodilation and ET-1 Clearance

This compound's selective antagonism of ETA receptors is considered advantageous because it allows for the maintenance of the beneficial functions mediated by ETB receptors. patsnap.compatsnap.comapexbt.comscottishmedicines.org.uk ETB receptors on endothelial cells contribute to vasodilation through the release of nitric oxide and prostacyclin. patsnap.comwikipedia.orgnih.govapexbt.comscottishmedicines.org.uk Additionally, ETB receptors play a crucial role in the clearance of ET-1 from the circulation. patsnap.comwikipedia.orgnih.govapexbt.comscottishmedicines.org.ukcam.ac.uk

By selectively blocking ETA receptors while largely sparing ETB receptors, this compound aims to counteract the vasoconstrictive and proliferative effects of ET-1 mediated by ETA, while preserving the vasodilatory and ET-1 clearance functions of ETB. patsnap.compatsnap.comapexbt.comscottishmedicines.org.uk This differential impact on the receptor subtypes is hypothesized to contribute to a favorable hemodynamic profile and potentially fewer side effects compared to non-selective endothelin receptor antagonists. patsnap.compatsnap.comscottishmedicines.org.uk

Downstream Signaling Pathway Modulation by this compound

The binding of ET-1 to its receptors initiates various intracellular signaling cascades. This compound, by selectively blocking the ETA receptor, modulates these downstream pathways, primarily those involved in vasoconstriction and cell proliferation. tga.gov.audrugbank.com

Phospholipase C and Protein Kinase C Pathways

Activation of ETA receptors by ET-1 in vascular smooth muscle cells leads to vasoconstriction and cellular proliferation, mediated in part through the activation of Phospholipase C and subsequent increases in inositol (B14025) triphosphate, diacylglycerol, and intracellular calcium. nih.govdovepress.com The mitogenic activity of ET-1 is also mediated by the activation of Protein Kinase C, secondary to increases in diacylglycerol and calcium. dovepress.com Selective inhibition of the ETA receptor by this compound prevents this Phospholipase C-mediated vasoconstriction and Protein Kinase C-mediated cell proliferation. tga.gov.audrugbank.comrheumatv.com

Nitric Oxide and Prostacyclin Production Modulation

While this compound selectively targets ETA receptors, it is important to note that ETB receptors, also bound by ET-1, play a role in vasodilation, anti-proliferation, and the clearance of ET-1. patsnap.comdrugbank.compatsnap.com ETB receptors on endothelial cells stimulate the release of vasodilators such as nitric oxide (NO) and prostacyclin. patsnap.comnih.govjacc.org By not significantly inhibiting ETB receptor function, this compound allows for the preservation of nitric oxide and prostacyclin production, which contributes to vasodilation and may counterbalance the effects of ET-1. tga.gov.audrugbank.comrheumatv.com This selective action is considered an important aspect of this compound's mechanism, potentially contributing to a beneficial hemodynamic profile. patsnap.com

Anti-proliferative Effects of this compound at the Cellular Level

In addition to its vasodilatory effects, this compound has demonstrated anti-proliferative properties. patsnap.com The abnormal growth of smooth muscle cells in the pulmonary arteries is a significant factor contributing to the narrowing and stiffening of these vessels in patients with PAH. patsnap.com By selectively blocking the ETA receptor, this compound prevents the proliferative effects of ET-1 on pulmonary artery smooth muscle cells. patsnap.comdrugbank.compatsnap.com This inhibition of pathological cell proliferation is a key outcome of this compound's action. patsnap.com

Investigation of this compound's Effects on Endothelial Function

Dysfunctional endothelial cells are implicated in the pathobiology of PAH, being associated with increased production of vasoconstrictor mediators and decreased synthesis of vasodilators like prostacyclin and nitric oxide. dovepress.comnih.gov While the primary focus of this compound is the selective blockade of ETA receptors on smooth muscle cells, its impact on preserving ETB receptor function on endothelial cells is relevant to endothelial function. tga.gov.aupatsnap.comdrugbank.com The preserved ETB activity allows for continued stimulation of nitric oxide and prostacyclin release from endothelial cells, which are potent vasodilators and inhibitors of platelet activation and vascular smooth muscle cell proliferation. dovepress.comnih.gov Studies have investigated the effects of this compound on pulmonary vascular function, demonstrating improvements in parameters such as mean pulmonary arterial pressure and a reduced incidence of PAH in certain patient populations, suggesting a beneficial impact on the pulmonary vasculature. rheumatv.com

Preclinical Investigations of Ambrisentan

In Vitro Studies of Ambrisentan's Pharmacological Activity

In vitro studies have been instrumental in characterizing the fundamental interactions of this compound at the cellular and molecular levels. These investigations focus on its receptor binding profile, effects on cellular processes like vasoconstriction and proliferation, and interactions with drug-metabolizing enzymes.

Receptor Binding Assays and Selectivity Determination

This compound functions by blocking the action of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide that is often elevated in conditions like PAH. patsnap.com ET-1 exerts its effects by binding to two primary receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). patsnap.com ETA receptors are primarily responsible for mediating vasoconstriction and cell proliferation in vascular smooth muscle cells. patsnap.comnih.govgoogle.com ETB receptors, located mainly on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin, as well as facilitating the clearance of ET-1 from circulation. patsnap.comnih.gov

This compound has demonstrated high selectivity for the ETA receptor over the ETB receptor. apexbt.comalzdiscovery.orgnih.gov Studies using human ventricular myocyte-derived ETA and ETB receptors have shown this compound to have a high binding affinity for the ETA receptor, with a reported dissociation constant (Ki) of approximately 0.011 nM. nih.gov Its selectivity for the ETA receptor over the ETB receptor has been reported to be greater than 4000:1 in some studies, and approximately 77-fold in others using human ET receptors expressed in mammalian cells. nih.govfda.gov This selective antagonism of ETA receptors is considered beneficial as it allows the maintenance of the vasodilator and clearance functions associated with ETB receptors on endothelial cells. apexbt.com

Data Table 1: this compound Receptor Binding Affinity and Selectivity

Receptor SubtypeKi (nM) (Human Receptors in Mammalian Cells)Selectivity (ETA:ETB)Source
ETA0.6377:1 fda.gov
ETB48.7 fda.gov
ETA1195:1 (CHO cells) apexbt.com
ETB195 apexbt.com
ETA0.6348.7:1 (Intact cells) apexbt.com
ETB48.7 apexbt.com
ETA~0.011>4000:1 nih.gov
ETB nih.gov

Cellular Assays for Vasoconstriction and Proliferation

ET-1 is a potent inducer of vasoconstriction and a mitogen for various cell types, including vascular smooth muscle cells. nih.gov These effects are largely mediated through the activation of ETA receptors. patsnap.comnih.gov In vitro cellular assays have shown that this compound can prevent ET-1 from exerting its vasoconstrictive and proliferative effects on smooth muscle cells of the pulmonary arteries by blocking ETA receptors. patsnap.com Activation of ETA receptors in vascular smooth muscle increases intracellular calcium and promotes smooth muscle contraction. ahajournals.org this compound blocks ETA receptors in smooth muscle cells, thereby inhibiting ET-1-induced vasoconstriction. ahajournals.org

Studies have also indicated that this compound possesses antiproliferative properties. patsnap.com While ETA receptors are primarily associated with cell growth in vessels, ETB receptors can also play a role in vasoconstriction and cell proliferation in smooth muscle cells in some diseases. wikipedia.orggoogle.com By selectively targeting ETA, this compound aims to prevent the proliferative effects mediated by this receptor subtype. researchgate.net

Enzyme Induction and Inhibition Studies (e.g., CYP2C9, CYP3A4, CYP1A2)

Preclinical in vitro and in vivo studies have investigated the potential of this compound to interact with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). This compound is primarily metabolized by hepatic phase II glucuronidation, and to a lesser extent by phase I hydroxylation. nih.gov In vitro studies using human liver tissues indicate that this compound is metabolized by CYP3A4, CYP2C19, UGT1A9S, UGT1A3S, and UGT2B7S. fda.gov

Studies have shown that this compound has a low potential for drug-drug interactions based on the inhibition or induction of CYP and UGT enzymes at clinically relevant concentrations. fda.govhres.ca In vitro studies demonstrated only slight inhibition of CYP2A6 and CYP2C8, and UGT1A1, UGT1A6, UGT1A9, and UGT2B7 at high concentrations significantly exceeding expected human peak plasma concentrations. fda.gov this compound did not inhibit or induce phase I or II drug metabolizing enzymes at clinically relevant concentrations in in vitro and in vivo non-clinical studies. europa.eueuropa.eu Specifically, studies exploring the potential for CYP3A4 induction suggested a lack of inductive effect of this compound on this isoenzyme. europa.eueuropa.eu

Data Table 2: this compound In Vitro Enzyme Interaction Potential

Enzyme/TransporterInteraction TypeEffect at Clinically Relevant ConcentrationsSource
CYP1A2Inhibition/InductionNo significant effect nih.goveuropa.eu
CYP2C9Inhibition/InductionNo significant effect nih.goveuropa.eu
CYP3A4Inhibition/InductionNo significant effect hres.caeuropa.eueuropa.eu
CYP2C19Metabolism (minor) fda.gov
UGT1A9Metabolism (major) fda.gov
UGT1A3Metabolism fda.gov
UGT2B7Metabolism fda.gov
P-glycoprotein (Pgp)Substrate, No InductionNo inhibition europa.eueuropa.eu
BCRPNo inhibition europa.eueuropa.eu
MRP2No inhibition/Induction europa.eueuropa.eu
BSEPNo inhibition/Induction europa.eueuropa.eu
OATP1B1No inhibition europa.eueuropa.eu
OATP1B3No inhibition europa.eueuropa.eu
NTCPNo inhibition europa.eueuropa.eu

In Vivo Animal Models of Disease

Animal models of disease are crucial for evaluating the potential therapeutic efficacy of a compound in a complex biological system before human trials. This compound has been studied in various animal models, particularly those mimicking pulmonary arterial hypertension.

Studies in Pulmonary Arterial Hypertension Animal Models

Animal models of PAH, such as monocrotaline-induced or chronic hypoxia-induced models in rats, and the Egln1Tie2Cre mouse model, have been used to investigate the effects of this compound. nih.govmdpi.com These models aim to replicate key features of human PAH, including increased pulmonary vascular resistance and vascular remodeling. mdpi.com

Studies in these models have shown that this compound can attenuate key pathological changes associated with PAH. nih.govmdpi.com For instance, in neonatal rats with hyperoxia-induced lung injury, a model of chronic lung disease with PAH, this compound treatment reduced lung fibrin (B1330869) and collagen III deposition and arterial medial wall thickness. nih.gov It also diminished PAH-induced right ventricular hypertrophy (RVH), demonstrating that RVH can be reversible in this neonatal model. nih.govphysiology.org The effects observed in these animal models, such as the reduction in pulmonary arterial pressure and improvement in cardiac output, are consistent with the vasodilating effects seen in clinical trials. mdpi.com

Hemodynamic Parameter Assessment

Assessment of hemodynamic parameters is a critical component of preclinical studies in PAH animal models, as these parameters directly reflect the pressure and flow dynamics within the pulmonary vasculature and the workload on the heart. Studies in PAH animal models treated with this compound have consistently shown improvements in hemodynamic measurements.

In the hyperoxia-induced neonatal rat model, this compound diminished pulmonary arterial hypertension and right ventricular peak pressure. nih.gov In the Egln1Tie2Cre mouse model, this compound attenuated right ventricular systolic pressure (RVSP) and markedly improved cardiac output. mdpi.com These findings in animal models align with observations in human clinical trials where this compound has been shown to improve hemodynamic parameters such as mean pulmonary artery pressure (mPAP), cardiac index (CI), and pulmonary vascular resistance (PVR). nih.gov

Data Table 3: Hemodynamic Effects of this compound in Animal Models

Animal ModelThis compound Dose (Route)Observed Hemodynamic EffectsSource
Neonatal rats with hyperoxia-induced lung injury1-20 mg/kg/day (oral)Diminished PAH, reduced right ventricular peak pressure nih.gov
Egln1Tie2Cre miceNot specifiedAttenuated right ventricular systolic pressure (RVSP), markedly improved cardiac output mdpi.com
Diet-induced NASH rats (model of portal HTN)2 mg/kg/day or 30 mg/kg/daySignificant decrease in portal pressure (PP) and intrahepatic vascular resistance (IHVR) uab.catresearchgate.net
Vascular Remodeling Analysis

Pulmonary arterial hypertension (PAH) is characterized by vascular remodeling, involving the hypertrophy and proliferation of pulmonary vascular smooth muscle cells and the proliferation of endothelial cells nih.gov. This remodeling contributes to increased vascular resistance atsjournals.org. Preclinical research has explored the impact of this compound on these processes.

In a study using a porcine coronary artery balloon catheter injury model, this compound administered at doses of 10 and 30 mg/kg/day for 4 weeks post-injury attenuated arterial neointimal formation. This attenuation resulted in an increased total luminal cross-sectional area of the affected vessel compared to control groups fda.gov. Inhibition of smooth muscle cell proliferation and vascular remodeling is considered a characteristic effect of endothelin receptor antagonists that may contribute to increased exercise capacity observed in clinical settings jacc.org.

In the rat SUGEN/hypoxia PAH (SuHx) model, this compound monotherapy at 10mg/kg reduced vascular occlusions atsjournals.org. Combination therapy of this compound (10mg/kg) with rodatristat (B608305) ethyl (100mg/kg), a tryptophan hydroxylase inhibitor, further reduced post-hypoxia occlusions significantly compared to monotherapy or a combination of this compound and tadalafil (B1681874), suggesting a synergistic benefit in reducing vascular occlusions atsjournals.org.

Exploratory Research in Other Disease Models (e.g., Alzheimer's, Kidney Disease)

Preclinical investigations have extended to evaluating this compound's potential effects in disease models beyond pulmonary hypertension, such as those related to Alzheimer's disease and kidney disease hres.canih.govoup.com.

Neuroprotective Mechanisms

While this compound has not been specifically studied in Alzheimer's disease models, the endothelin system's potential contribution to cerebral hypoperfusion, an early event in Alzheimer's disease, is considered intriguing and warrants further study alzdiscovery.org. Endothelin-1 (ET-1), a potent vasoconstrictor, is upregulated in Alzheimer's or before disease onset, suggesting a hypothetical benefit from ETA receptor blockade alzdiscovery.org. Although direct evidence for this compound's neuroprotective benefit in Alzheimer's disease models is lacking, preclinical studies with other endothelin receptor antagonists, such as bosentan (B193191) and BQ-123, have shown improvements in endothelium-dependent vasorelaxation and reversal of impaired vasodilation in Alzheimer's mouse models alzdiscovery.org.

Renal Protection Mechanisms

Preclinical studies have demonstrated a role for this compound in mitigating ischemia-reperfusion injury (IRI) in kidney models oup.com. This protective effect is attributed to this compound's ability to enhance the production of nitric oxide (NO), which is vital for promoting endothelial function and vascular relaxation oup.com. Additionally, this compound increases the activity of adenosine (B11128) diphosphate (B83284) (ADP), an endothelial-dependent vasodilator, contributing to improved blood flow during reperfusion oup.com. This compound is also involved in modulating the expression of key proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) oup.com. In an ischemia-reperfusion rat model, this compound showed kidney protective effects, including a reduction in kidney apoptosis, tissue damage, and inflammation, potentially mediated by increased nitric oxide levels nih.gov. However, in a preparation of ischemia-induced acute renal failure in rats, intravenous this compound did not show consistent protective effects, although creatinine (B1669602) clearance and protein excretion were somewhat improved fda.gov.

Pharmacokinetic and Toxicokinetic Characteristics in Preclinical Species

The pharmacokinetic (PK) and toxicokinetic (TK) profiles of this compound have been assessed in various preclinical species, including mouse, rat, rabbit, and dog, which were the primary species used in preclinical safety evaluations fda.gov. These studies utilized dose ranges and formulations similar or identical to those in toxicology studies fda.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

This compound was rapidly absorbed with high bioavailability in preclinical species fda.gov. Following oral administration of a radiolabeled dose in preclinical studies, this compound was primarily detected in the liver and plasma 2 to 4 hours after administration nih.govnih.gov. Distribution into tissues occurred, but elimination was relatively rapid, with no evidence of retention in any tissues, including melanin-containing tissues fda.gov.

Metabolism of this compound involves both glucuronidation and oxidation fda.gov. In rat hepatocytes, glucuronidation and hydroxylation occurred to approximately equal extents, while glucuronidation was the preferred route in dog and human hepatocytes fda.gov. The primary metabolite identified was this compound glucuronide, with only trace amounts of hydroxylated metabolite detected in dog and human hepatocytes fda.gov. In situ perfused rat liver studies showed a similar metabolite pattern to that observed in rat hepatocytes fda.gov. Enzymes involved in this compound metabolism include uridine (B1682114) glucuronosyltransferases (UGTs), particularly UGT1A9S, UGT2B7S, and UGT1A3S, and cytochrome P450 enzymes (CYPs), mainly CYP3A4 and CYP2C19 tga.gov.auhres.cagoogle.com.

Excretion profiles varied among species. Urinary excretion was a minor route of elimination in mice, rats, and dogs (7-23%), similar to humans (23%), but was more significant in rabbits (44%) fda.gov. The collective evidence indicates that in all species except the rabbit, the primary excretion pathway was via the feces fda.gov. The majority of the radiolabeled dose was recovered in the feces as unchanged or glucuronide-conjugated drug nih.govnih.gov.

Toxicokinetic results from repeat-dose toxicology studies demonstrated that escalating this compound doses generally resulted in a proportional increase in systemic exposure in all species examined fda.gov. The elimination half-life for this compound in preclinical species ranged from 5.75 to 12.71 hours fda.gov.

Plasma Protein Binding Across Species

In vitro studies investigating plasma protein binding of this compound were conducted using plasma from mice, rats, rabbits, dogs, and humans fda.gov. This compound bound extensively to plasma proteins across these species fda.gov.

Here is a table summarizing the mean plasma protein binding values:

SpeciesMean Plasma Protein Binding (%)
Mouse91.8
Rat97.2
Rabbit96.8
Dog96.4
Human98.8

This compound plasma protein binding in humans was observed to be greater than in animals fda.gov. The studies also suggested a high capacity for binding, as saturation occurred at very high concentrations of this compound (200 µg/mL), approximately 150-fold above expected human Cmax fda.gov. No sex-dependent differences in plasma protein binding were observed in rabbits, dogs, and humans fda.gov.

Metabolite Characterization and Potency

Preclinical studies in various animal species (mouse, rat, rabbit, dog) and in vitro human systems have characterized the metabolic fate of this compound. The primary metabolic pathways involve both phase I oxidation and phase II glucuronidation fda.govgoogle.com.

Several metabolites have been identified, although their presence and extent of formation vary across species fda.gov. Key metabolites observed in preclinical studies include this compound glucuronide (an acylglucuronide), 4-hydroxymethyl this compound, and O-demethyl this compound fda.govgoogle.comresearchgate.net. Other identified metabolites include dihydroxylated and further glucuronidated forms fda.gov.

In vitro studies using liver microsomes and hepatocytes from rats, dogs, and humans have provided insights into the enzymes involved. Glucuronidation is primarily mediated by several UGT enzymes, including UGT1A9, UGT2B7, and UGT1A3 fda.govgoogle.comtga.gov.au. Oxidative metabolism is primarily catalyzed by CYP3A4, and to a lesser extent by CYP3A5 and CYP2C19 fda.govgoogle.comtga.gov.au. While all tested CYP enzymes could metabolize this compound, CYP3A4 appears to be the main contributor to oxidative metabolism based on turnover rate and abundance in the liver fda.gov.

The extent of metabolism varies by species, with mice showing the highest extent of metabolism fda.gov. In rat hepatocytes, glucuronidation and hydroxylation occur to approximately equal extents, whereas glucuronidation is the preferred route in dog and human hepatocytes, with only minor amounts of oxidative metabolites detected fda.govgoogle.com. This compound conversion rates in hepatocytes were generally between 15% and 25% over 24 hours in these species fda.gov.

Preclinical investigations have also assessed the potency of the identified metabolites compared to the parent compound, this compound. This compound is a potent and selective antagonist of the endothelin ETA receptor, with a high affinity (Ki = 0.63 nM in human ET receptors) and significantly lower affinity for the ETB receptor (Ki = 48.7 nM), resulting in a selectivity of approximately 77-fold for ETA over ETB fda.gov. In studies using human ET receptors, the primary cytochrome P450 metabolites, 4-hydroxymethyl this compound and O-demethyl this compound, demonstrated considerably lower potency for ETA binding fda.gov. Specifically, 4-hydroxymethyl this compound was found to be 64-fold less potent for ETA binding, and O-demethyl this compound was 35-fold less potent fda.gov. These metabolites also showed reduced potency for ETB binding, being 84-fold and 11-fold less potent, respectively fda.gov.

The following table summarizes the relative potency of key metabolites compared to this compound based on preclinical binding data:

CompoundRelative Potency (vs. This compound) ETA BindingRelative Potency (vs. This compound) ETB Binding
This compound1x1x
4-hydroxymethyl this compound64-fold less potent84-fold less potent
O-demethyl this compound35-fold less potent11-fold less potent

*Data derived from preclinical studies on human ET receptors fda.gov.

Clinical Research on Ambrisentan

Clinical Efficacy Studies in Pulmonary Arterial Hypertension (PAH)

Monotherapy Trials (ARIES-1, ARIES-2, ARIES-E)

The ARIES-1 and ARIES-2 trials were concurrent, 12-week, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of ambrisentan in patients with PAH nih.govahajournals.orgahajournals.org. ARIES-1 randomized 202 patients to receive placebo, this compound 5 mg, or this compound 10 mg daily, while ARIES-2 randomized 192 patients to receive placebo, this compound 2.5 mg, or this compound 5 mg daily nih.govahajournals.orggilead.com. The ARIES-E study was a long-term extension protocol for patients who completed ARIES-1 or ARIES-2, providing data on the sustained effects of this compound over a longer duration nih.govjacc.org.

Exercise Capacity Endpoints (e.g., 6-Minute Walk Distance)

A primary endpoint in both the ARIES-1 and ARIES-2 studies was the change in 6-minute walk distance (6MWD) from baseline to week 12 nih.govahajournals.orggilead.com. Significant improvements in 6MWD were observed in patients treated with this compound compared to placebo in both studies nih.govahajournals.orggilead.com.

In ARIES-1, the mean placebo-corrected treatment effects at week 12 were 31 meters for the 5 mg group (95% CI, 3 to 59; P=0.008) and 51 meters for the 10 mg group (95% CI, 27 to 76; P<0.001) nih.govahajournals.orggilead.comahajournals.org. In ARIES-2, the mean placebo-corrected treatment effects at week 12 were 32 meters for the 2.5 mg group (95% CI, 2 to 63; P=0.022) and 59 meters for the 5 mg group (95% CI, 30 to 89; P<0.001) nih.govahajournals.orggilead.comahajournals.org. An increase in 6MWD was observed in each this compound dose group as early as week 4 and was maintained through week 12, while the placebo group showed a deterioration by week 12 ahajournals.org.

An integrated analysis of patients receiving this compound in ARIES-1, -2, or -E showed sustained improvements in 6MWD over a longer term. After 2 years of this compound exposure, the mean change from baseline in 6MWD was +23 meters (95% CI: 9 to 38 m) for the 5 mg group and +28 meters (95% CI: 11 to 45 m) for the 10 mg group jacc.org.

Table 1: Change in 6-Minute Walk Distance (6MWD) at Week 12 in ARIES-1 and ARIES-2

StudyThis compound DoseMean Placebo-Corrected Change in 6MWD (m)95% Confidence IntervalP-value
ARIES-15 mg313 to 590.008
ARIES-110 mg5127 to 76<0.001
ARIES-22.5 mg322 to 630.022
ARIES-25 mg5930 to 89<0.001

Table 2: Mean Change in 6-Minute Walk Distance (6MWD) from Baseline After 2 Years in ARIES-E

This compound DoseMean Change in 6MWD (m)95% Confidence Interval
5 mg+239 to 38
10 mg+2811 to 45
Time to Clinical Worsening

Time to clinical worsening was assessed as a secondary endpoint in the ARIES trials nih.govahajournals.orgjacc.org. Clinical worsening was generally defined as the time to the first occurrence of events such as death, lung transplantation, hospitalization for PAH, atrial septostomy, addition of prostacyclin analog therapy, or study withdrawal due to the addition of other PAH drugs or predefined early escape criteria jacc.orggilead.com.

In ARIES-2, a statistically significant improvement in time to clinical worsening was observed for patients receiving this compound compared with placebo (P<0.001) ahajournals.orggilead.com. Similar results were seen for the 2.5 mg and 5 mg this compound groups separately in ARIES-2 (P=0.005 and P=0.008, respectively) gilead.comacc.org. While an improvement in time to clinical worsening was also observed in ARIES-1 for this compound compared to placebo, the difference did not reach statistical significance acc.org. For the combined 5 mg group from both studies, a statistically significant improvement in time to clinical worsening was observed compared to the combined placebo groups (p=0.005) gilead.com.

Estimates of freedom from clinical worsening for the combined dose group in the ARIES-E study were 83% at 1 year and 72% at 2 years jacc.org.

World Health Organization Functional Class Improvement

Changes in World Health Organization (WHO) functional class were also evaluated in the ARIES trials nih.govahajournals.orgjacc.org. Improvement in WHO functional class is a key indicator of treatment efficacy in PAH.

In ARIES-1, this compound was associated with a significant improvement in the distribution of WHO functional class compared with placebo (p = 0.04) acc.org. While improvements were observed in ARIES-2, this did not reach statistical significance in that specific study (p = 0.12) acc.org. An analysis of patients receiving this compound 10 mg with concurrent spironolactone (B1682167) use in ARIES-1 and -2 showed a 90% relative increase in the number of patients improving by at least 1 WHO functional class compared to this compound alone, although this did not reach statistical significance (p=0.08) scispace.com. Compared with placebo (21.6% of patients improved by ≥1 WHO functional class), 50.0% of patients in the this compound + spironolactone group improved (p=0.01) scispace.com.

Hemodynamic Parameter Changes (e.g., Mean Pulmonary Artery Pressure, Pulmonary Vascular Resistance, Cardiac Index)

While the primary focus of the ARIES-1 and ARIES-2 studies was on exercise capacity, some hemodynamic parameters were also assessed. The mean baseline cardiac index in the ARIES studies was approximately 2.5 L/min/m², and the mean pulmonary vascular resistance was around 885.8 dynes-sec/cm⁵ acc.org. Although specific detailed data on changes in mean pulmonary artery pressure, pulmonary vascular resistance, and cardiac index were not the primary endpoints, improvements in cardiopulmonary hemodynamics have been suggested in the context of this compound treatment scispace.comnih.gov.

Borg Dyspnea Index

The Borg Dyspnea Index, a measure of breathlessness following exercise, was another secondary endpoint assessed in the ARIES trials nih.govahajournals.orggilead.com. Significant improvements in the Borg dyspnea scale were noted with this compound compared with placebo in both ARIES-1 and ARIES-2 acc.org.

Table 3: Summary of Key Efficacy Endpoints in ARIES-1 and ARIES-2

EndpointARIES-1 ResultsARIES-2 Results
6-Minute Walk DistanceSignificant improvement vs placebo nih.govahajournals.orggilead.comSignificant improvement vs placebo nih.govahajournals.orggilead.com
Time to Clinical WorseningImprovement observed, not statistically significant vs placebo acc.orgStatistically significant improvement vs placebo ahajournals.orggilead.com
WHO Functional ClassSignificant improvement in distribution vs placebo (p=0.04) acc.orgImprovement observed, not statistically significant vs placebo (p=0.12) acc.org
Borg Dyspnea IndexSignificant improvement vs placebo acc.orgSignificant improvement vs placebo acc.org

Mechanisms of Adverse Events Associated with this compound

Peripheral Edema Pathophysiology

Peripheral edema, characterized by swelling of the extremities, particularly the ankles and feet, is a recognized side effect associated with endothelin receptor antagonists, including this compound phassociation.orgdroracle.ai. This fluid retention is considered a class effect of ERAs and is also a clinical consequence of PAH itself droracle.ai. The mechanism is thought to be related to systemic vasodilation induced by ETA receptor blockade dovepress.comnih.govalzdiscovery.org. While ETA receptors in the kidneys are involved in sodium excretion, blocking them can increase blood volume, which, combined with peripheral blood vessel dilation, may contribute to edema alzdiscovery.org.

Clinical trials like ARIES-1 and ARIES-2 demonstrated a higher incidence of edema in this compound-treated patients compared to placebo dovepress.comnih.gov. In these studies, 17% of this compound-treated patients developed edema compared to 11% in the placebo group nih.gov. The edema observed in this compound clinical trials was generally described as mild to moderate in severity and occurred more frequently in older adults phassociation.orgalzdiscovery.orghres.ca. The AMBITION trial also reported peripheral edema as the most common adverse event, with a higher rate in the this compound plus tadalafil (B1681874) combination group (45%) compared to this compound monotherapy (33%) nih.gov. Post-marketing reports have indicated that fluid retention can occur within weeks of starting this compound and, in some instances, has necessitated intervention with diuretics or hospitalization hres.caeuropa.eu.

Data from clinical trials illustrate the incidence of peripheral edema:

Study (Treatment Arm)Incidence of Peripheral Edema
ARIES-1 and 2 (this compound)17% (n=261) nih.gov
ARIES-1 and 2 (Placebo)11% (n=132) nih.gov
AMBITION (this compound + Tadalafil)45% nih.gov
AMBITION (this compound)33% nih.gov
AMBITION (Tadalafil)28% nih.gov

A post hoc analysis of ARIES-1 and 2 suggested that edema was more likely in older and heavier patients nih.gov. Furthermore, edema was associated with a worse functional class at baseline in both this compound and placebo groups, suggesting that more severe PAH may predispose patients to edema regardless of treatment nih.gov.

Anemia Etiology

Anemia, characterized by a reduction in red blood cell count, has been observed with the use of ERAs, including this compound nih.govpatsnap.comsinghealth.com.sg. This decrease in hemoglobin is likely related to systemic vasodilation and hemodilution dovepress.comnih.gov.

In the ARIES-1 and 2 trials, the mean hemoglobin concentration decreased by 0.84 g/dL with this compound use nih.gov. Decreases in hemoglobin and hematocrit were typically observed within the first few weeks of treatment and appeared to stabilize thereafter drugs.com. A marked decrease in hemoglobin (greater than a 15% decrease from baseline resulting in a value below the lower limit of normal) occurred in 7% of all patients in the ARIES studies, with a higher frequency noted at the 10 mg dose drugs.com. The mechanism underlying this decrease is not fully understood but does not appear to be due to hemorrhage or hemolysis drugs.com.

The AMBITION trial showed that anemia was more frequently observed in the this compound plus tadalafil combination group (15%) compared to this compound monotherapy (6%) or tadalafil monotherapy (12%) dovepress.comnih.gov. While some cases of decreased hemoglobin and hematocrit have required blood transfusion in post-marketing reports, this is rare hres.cadrugs.com.

Data on hemoglobin changes in clinical trials include:

Study (Treatment Arm)Mean Change in Hemoglobin from Baseline
ARIES-1 and 2 (this compound)-0.84 g/dL nih.govfda.gov
ARIES-1 and 2 (Placebo)+0.18 g/dL fda.gov

Liver Function Test Abnormalities: Incidence and Proposed Mechanisms

Elevations in serum aminotransferase levels have been associated with endothelin receptor antagonists dovepress.comphassociation.org. However, this compound has been associated with a lower incidence of liver function test abnormalities compared to older ERAs like bosentan (B193191) and sitaxsentan (B1663635) dovepress.comnih.govcdnsciencepub.com.

In clinical trials (ARIES-1 and 2), the incidence of serum aminotransferase elevations greater than 3 times the upper limit of normal (ULN) was low with this compound nih.govmedsafe.govt.nz. In the initial 12 weeks of the ARIES-1 and 2 studies, none of the 261 patients receiving this compound developed serum ALT or AST greater than 3 times ULN, compared to 3 patients (2.3%) in the placebo groups nih.govmedsafe.govt.nz. Over a mean exposure duration of 79.5 weeks across Phase 2 and 3 studies, the cumulative incidence of serum aminotransferase abnormalities greater than 3 times ULN was 3.5% (17 of 483 subjects) medsafe.govt.nzeuropa.eu. Elevations greater than 8 times ULN were reported in a very small percentage of patients drugs.commedsafe.govt.nz.

Proposed mechanisms for ERA-induced liver injury, particularly with older agents, include alterations in hepatic uptake and efflux transporter activity and the formation of reactive metabolites cdnsciencepub.com. Studies have shown that bosentan and sitaxsentan can inhibit hepatic transporters involved in bile acid excretion, such as the bile salt export pump (BSEP), which could lead to the accumulation of bile acids within hepatocytes cdnsciencepub.complos.org. In contrast, this compound has shown little to no inhibition of these transporters, which may contribute to its lower incidence of liver enzyme elevations cdnsciencepub.complos.org. This compound is primarily metabolized through glucuronidation and oxidation, with subsequent biliary excretion nih.gov. Its metabolism through cytochrome P450 enzymes (CYP2C9 and CYP3A4) is a potential source of drug-drug interactions, but its lower daily dosage compared to bosentan may also contribute to a lower risk of liver injury nih.gov.

Cases consistent with autoimmune hepatitis, including possible exacerbation of underlying autoimmune hepatitis and hepatic injury, have been reported with this compound therapy, although the contribution of this compound to these events is not always clear medsafe.govt.nzeuropa.eueuropa.eu.

Incidence data for liver function test abnormalities in clinical trials:

Study (Treatment Arm)Incidence of ALT/AST > 3x ULN (12 weeks)Incidence of ALT/AST > 3x ULN (Overall, mean 79.5 weeks)
ARIES-1 and 2 (this compound)0% nih.govmedsafe.govt.nz-
ARIES-1 and 2 (Placebo)2.3% nih.govmedsafe.govt.nz-
Phase 2 and 3 Studies (this compound)-3.5% medsafe.govt.nzeuropa.eu

Nasal Congestion

Nasal congestion is a commonly reported adverse event in patients treated with this compound phassociation.orgpatsnap.comdrugs.com. This symptom is likely related to the vasodilatory effects of this compound dovepress.comahajournals.org.

In clinical trials, nasal congestion was reported as a common side effect drugs.comnih.gov. In the ARIES-1 and 2 studies, patients receiving this compound reported significantly more nasal congestion compared to placebo nih.gov. The incidence of nasal congestion was higher with the 10 mg dose in short-term studies hres.ca.

Incidence data for nasal congestion:

Study (Treatment Arm)Incidence of Nasal Congestion
This compound clinical trialsUp to 10.4% drugs.com
ARIES-1 and 2 (this compound)Reported as significantly more frequent than placebo nih.gov
Short-term studies (10 mg)Higher incidence hres.ca

Teratogenicity and Reproductive System Effects (Preclinical and Clinical Implications)

This compound, like other endothelin receptor antagonists, is considered teratogenic and is contraindicated during pregnancy due to the potential for causing fetal harm, including birth defects and fetal death nih.govnih.govmedlineplus.govnih.govdrugs.com.

Preclinical studies in animals have shown that this compound can cause serious birth defects nih.govdrugs.com. Due to this risk, this compound is available to women of reproductive potential only through a restricted distribution program that requires monthly pregnancy testing and the use of two reliable methods of contraception medlineplus.govnih.gov.

Regarding effects on the male reproductive system, decreased sperm counts have been observed in animal fertility studies with this compound and in human and animal studies with another endothelin receptor antagonist singhealth.com.sgdrugs.commedlineplus.govnih.gov. This suggests that this compound may have an adverse effect on spermatogenesis singhealth.com.sgnih.gov. While the effect on male human fertility is not definitively known, a deterioration of spermatogenesis cannot be excluded europa.eu.

Other Reported Adverse Events (e.g., Headache, Dizziness, Abdominal Pain, Flushing, Rapid/Skipped Heart Beats)

Several other adverse events have been reported in clinical trials and post-marketing surveillance of this compound. These commonly include headache, dizziness, abdominal pain, flushing, and palpitations (rapid or irregular heartbeats) phassociation.orgdrugs.comgosh.nhs.ukmedsafe.govt.nzoladoctor.comeuropa.eu.

Headache is a very common side effect, often described as mild to severe patsnap.comoladoctor.com. Dizziness is also frequently reported gosh.nhs.ukoladoctor.com. Abdominal pain and nausea are among the gastrointestinal side effects observed phassociation.orgdrugs.comgosh.nhs.ukmedsafe.govt.nzeuropa.eu. Flushing, a sensation of warmth and redness of the skin, is another common adverse reaction, likely related to vasodilation phassociation.orgpatsnap.comdrugs.com. Palpitations or rapid/skipped heart beats have also been reported gosh.nhs.ukmedsafe.govt.nzoladoctor.comeuropa.eu.

These side effects are generally considered mild to moderate in nature and may decrease over time with continued treatment patsnap.comnih.gov.

Commonly reported adverse events:

Adverse EventIncidence (Very Common / Common)
HeadacheVery Common medsafe.govt.nzoladoctor.com
DizzinessVery Common oladoctor.com / Common gosh.nhs.ukmedsafe.govt.nz
Abdominal PainCommon phassociation.orggosh.nhs.ukmedsafe.govt.nzeuropa.eu
FlushingVery Common medsafe.govt.nz / Common phassociation.orgpatsnap.comdrugs.comeuropa.eu
PalpitationsVery Common oladoctor.com / Common gosh.nhs.ukmedsafe.govt.nz
NauseaVery Common oladoctor.com / Common medsafe.govt.nz
Nasal CongestionVery Common drugs.com / Common phassociation.org
SinusitisCommon drugs.com
FatigueVery Common medsafe.govt.nzoladoctor.com

Pharmacodynamic Assessments beyond PAH

While this compound's primary pharmacodynamic effects are related to its selective blockade of ETA receptors in the pulmonary vasculature, leading to vasodilation and reduced pulmonary artery pressure in PAH patsnap.commedsafe.govt.nz, research has explored its effects on systemic circulation and in conditions beyond PAH.

This compound is rapidly absorbed into the systemic circulation dovepress.comnih.gov. Its selectivity for the ETA receptor (approximately 200:1 over the ETB receptor) is a key pharmacodynamic characteristic dovepress.commedsafe.govt.nzalzdiscovery.org.

Studies have investigated the effects of this compound on peripheral circulation. For instance, a study in patients with systemic sclerosis (SSc), a condition characterized by disturbed blood circulation, explored the effect of this compound on impaired peripheral circulation oup.com. This study reported that this compound treatment was associated with amelioration of clinical symptoms like cyanosis and Raynaud's phenomenon in SSc patients oup.com. Objective evaluations using thermography also showed improvement of hand coldness in these patients, suggesting that this compound might have the potential to improve peripheral circulation in SSc oup.com.

Data on pharmacodynamic effects in PAH trials:

EndpointThis compound Effect (vs. Placebo)
6-minute walk distanceImproved nih.govahajournals.org
WHO functional classImproved dovepress.comahajournals.orgnih.gov
Borg dyspnea scoreImproved ahajournals.org
BNP levelsDecreased nih.govnih.gov

These findings highlight that while the primary target is the pulmonary vasculature in PAH, this compound's pharmacodynamic effects can extend to the systemic circulation and influence clinical manifestations in other conditions.

Evaluation of this compound's Effects on QT Interval

Clinical research, including randomized, positive- and placebo-controlled studies in healthy volunteers, has evaluated the potential impact of this compound on the corrected QT (QTc) interval. These studies are crucial for assessing a drug's potential to cause cardiac repolarization abnormalities, which can lead to serious arrhythmias.

In studies involving healthy subjects, this compound at a daily dose of 10 mg demonstrated no significant effect on the QTc interval. drugs.comhres.canih.govmsnlabs.comrxlist.comresearchgate.netprescriberpoint.comwikidoc.org However, a single supra-therapeutic dose of 40 mg of this compound was associated with an increase in mean QTc at the time of maximum concentration (tmax). drugs.comhres.canih.govmsnlabs.comrxlist.comwikidoc.orgfda.govdrugbank.com Specifically, the 40 mg dose increased the mean QTc at tmax by 5 ms (B15284909), with the upper bound of the 95% confidence interval being 9 ms. drugs.comhres.canih.govmsnlabs.comrxlist.comwikidoc.orgdrugbank.com One source indicated that the time-matched and baseline-adjusted mean difference in QTc at tmax between drug and placebo for the 40 mg dose was 8 ms, with a one-sided 95% upper bound of 12 ms, exceeding a regulatory threshold of 10 ms. fda.gov

For patients receiving this compound at therapeutic doses of 5 mg to 10 mg daily and not concurrently taking metabolic inhibitors, significant QT prolongation is not anticipated. drugs.comhres.camsnlabs.comrxlist.comwikidoc.orgdrugbank.com Studies in patients with pulmonary arterial hypertension (PAH) treated with this compound for 12 weeks did not indicate cardiac abnormalities detectable by ECG changes. fda.gov

The following table summarizes key findings from studies evaluating this compound's effect on the QTc interval in healthy volunteers:

Study DesignPopulationThis compound DoseEffect on QTc Interval95% Confidence Limit (Upper Bound)Notes
Randomized, positive- and placebo-controlled, parallel-group study drugs.comhres.camsnlabs.comrxlist.comwikidoc.orgHealthy subjects10 mg dailyNo significant effectNot specifiedConsistent finding across sources.
Randomized, positive- and placebo-controlled, parallel-group study drugs.comhres.camsnlabs.comrxlist.comwikidoc.orgHealthy subjects40 mg single doseIncreased mean QTc at tmax by 5 ms9 ms drugs.comhres.camsnlabs.comrxlist.comwikidoc.orgSupra-therapeutic dose.
Thorough QT/QTc study fda.govHealthy volunteers40 mg single doseTime-matched and baseline-adjusted mean difference in QTc at tmax was 8 ms vs placebo.12 ms fda.govExceeded regulatory threshold of 10 ms.

Advanced Research Directions and Future Perspectives

Comparative Effectiveness Research with Other ERAs and PAH Therapies

Comparative effectiveness research is crucial for understanding the optimal placement of ambrisentan within the expanding landscape of PAH therapies, including other endothelin receptor antagonists (ERAs) and agents targeting different pathways. While direct head-to-head randomized controlled trials comparing this compound with other ERAs like bosentan (B193191) or macitentan (B1675890) are limited, network meta-analyses and real-world data provide some insights tandfonline.comresearchgate.net.

Studies have compared the efficacy of various PAH drugs, including this compound, bosentan, macitentan, sildenafil, tadalafil (B1681874), riociguat, epoprostenol, and treprostinil, in treatment-naive patients. A network meta-analysis indicated that the combination of this compound and tadalafil showed a significant impact on the 6-minute walk distance (6MWD) compared to other monotherapies becarispublishing.com. Another retrospective database analysis in a US Medicare population suggested that macitentan was associated with a lower risk for mortality compared to this compound and bosentan researchgate.net.

The AMBITION trial demonstrated that initial combination therapy with this compound and tadalafil significantly reduced the risk of clinical failure events, primarily driven by a reduction in PAH-related hospitalizations, compared with monotherapy researchgate.netresearchgate.net. This highlights the potential benefits of this compound in combination regimens.

Despite these findings, the lack of large-scale, direct comparative trials between this compound and other ERAs makes it challenging to definitively determine if there are significant differences in safety or efficacy between these agents tandfonline.com. Future research efforts are needed to provide clearer comparisons to guide treatment decisions.

Investigation into this compound's Role in Other Cardiovascular or Pulmonary Conditions

While primarily approved for PAH, there is interest in exploring this compound's potential therapeutic role in other conditions characterized by elevated endothelin-1 (B181129) levels or vascular dysfunction.

One area of investigation has been portopulmonary hypertension (POPH), a complication of portal hypertension. Small studies have evaluated the effect of this compound in patients with POPH, showing some beneficial results, but large-scale trials are needed for it to be an approved treatment for this condition nih.gov.

Another condition explored was idiopathic pulmonary fibrosis (IPF). However, the ARTEMIS trial, which evaluated this compound in IPF patients, was terminated early as interim analysis indicated a low likelihood of reaching efficacy endpoints. This compound-treated patients in this study were more likely to experience disease progression and had an increase in respiratory hospitalizations compared to placebo, suggesting that this compound should be avoided in patients with well-defined IPF nih.gov.

Research has also investigated this compound in the context of Fontan surgery. A randomized, controlled trial explored the pharmacokinetic and pharmacodynamic effects of this compound after Fontan surgery, noting that this compound lowered Fontan pressures and indexed pulmonary vascular resistance and significantly lowered plasma BNP levels capefearseafoodcompany.com.

Further research is needed to systematically investigate the potential benefits and risks of this compound in other cardiovascular and pulmonary conditions where endothelin pathway dysregulation may play a role.

Mechanistic Studies of Individual Patient Response Variability

Understanding why individual patients respond differently to this compound is a key area for future research. Variability in treatment response can be influenced by a multitude of factors, including genetic predisposition, underlying disease severity, comorbidities, and pharmacokinetic/pharmacodynamic variations.

Studies have evaluated outcomes in this compound-treated patients grouped by baseline disease severity measures such as functional class, 6MWD, hemodynamics, and BNP levels nih.gov. While patients across different severity levels showed improvement, greater improvement in 6MWD was observed in those with higher baseline BNP levels nih.gov. Longer-term outcomes, such as clinical worsening and mortality, were numerically worse for patients with more severe functional class at baseline despite initial improvements nih.gov.

Genetic variability has been associated with variability in drug response in general, but specific studies assessing its effects on the pharmacokinetics or pharmacodynamics of ERAs like this compound are needed researchgate.net. Mechanistic studies delving into the molecular and cellular pathways in individual patients could help identify predictors of response and non-response, potentially leading to personalized treatment approaches.

Development of Biomarkers for Predicting Treatment Response and Adverse Events

The identification and validation of biomarkers that can predict a patient's response to this compound therapy or the likelihood of experiencing adverse events would be a significant advancement in clinical practice.

Plasma B-type natriuretic peptide (BNP) concentrations have been shown to correlate with hemodynamic and right ventricular severity in PAH and with survival in idiopathic PAH ahajournals.org. In the ARIES studies, this compound treatment led to significant reductions in BNP levels ahajournals.org. Higher baseline BNP levels were also associated with greater improvement in 6MWD with this compound treatment nih.gov. This suggests BNP could serve as a valuable prognostic and predictive biomarker.

Other potential biomarkers could include endothelin-1 levels themselves, inflammatory markers, or genetic markers. Research into the exposure-response relationships of this compound is ongoing to understand how drug concentrations correlate with efficacy and safety outcomes fda.gov. Further studies are needed to identify and validate a panel of biomarkers that can reliably predict individual patient responses and potential adverse effects, allowing for more tailored therapy.

Long-term Morbidity and Mortality Studies with this compound Monotherapy and Combination Therapy

While this compound has shown benefits in exercise capacity and delaying clinical worsening, particularly in combination therapy, robust data specifically on its impact on long-term morbidity and mortality, especially as monotherapy, are still being accumulated.

The AMBITION trial provided evidence that initial combination therapy with this compound and tadalafil may improve survival compared to monotherapy with either agent alone, although the number of deaths in the trial was relatively small hmpgloballearningnetwork.com. The study found that at the end of the study, 10% of patients in the combination group had died compared to 14% in the pooled monotherapy group hmpgloballearningnetwork.com.

Long-term extension studies of the ARIES trials have provided data on sustained improvements in 6MWD and estimates of survival and freedom from clinical worsening over several years with this compound exposure jacc.orgnih.gov. For instance, estimates of survival and freedom from clinical worsening for the combined dose group in the ARIES-E study were 88% and 72%, respectively, at 2 years jacc.org. A small single-center study evaluating long-term outcomes with this compound monotherapy in a subset of ARIES-1 patients showed improvements in hemodynamics, 6MWD, and right ventricular ejection fraction over 3-5.5 years nih.gov.

However, some sources note that no large-scale studies to date have definitively demonstrated that this compound monotherapy results in improved long-term morbidity and mortality in PAH patients researchgate.netfrontiersin.org. Continued long-term observational studies and potentially further clinical trials are needed to provide more definitive data on the impact of this compound, both as monotherapy and in various combination regimens, on long-term morbidity and mortality outcomes in diverse PAH populations.

常见问题

Q. What are the critical validation parameters for analytical methods quantifying Ambrisentan in pharmaceutical formulations?

Methodological Answer:

  • Validation must include specificity, linearity, precision, accuracy, robustness, and stability testing. For example, UV-Vis spectrophotometric methods should demonstrate linearity within a defined range (e.g., 12.5–250 µg/mL with a correlation coefficient ≥0.999) and precision (RSD <2%) .
  • Limit of detection (LOD) and quantification (LOQ) must be established using signal-to-noise ratios or standard deviation approaches. RP-HPLC methods require mobile phase optimization (e.g., acetonitrile:phosphate buffer) to resolve this compound peaks from excipients .

Q. How should researchers design experiments to optimize this compound formulation stability and dissolution?

Methodological Answer:

  • Employ Design of Experiment (DoE) approaches, such as factorial designs, to evaluate factors like pH, surfactant concentration, and polymer ratios. For example, a 3² factorial design can assess the impact of Gelucire 50/13 concentration on solubility enhancement .
  • Stability studies under accelerated conditions (40°C/75% RH) for 6 months, with periodic sampling, are essential to validate formulation robustness .

Q. What physicochemical characterization techniques are recommended for this compound solid dispersions?

Methodological Answer:

  • Use Fourier Transform Infrared Spectroscopy (FTIR) to confirm the absence of drug-carrier interactions (e.g., retention of this compound’s NH stretching peak at ~3300 cm⁻¹) .
  • Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm amorphous state formation in solid dispersions, critical for bioavailability improvement .

Advanced Research Questions

Q. How can researchers address contradictory pharmacokinetic data for this compound across preclinical and clinical studies?

Methodological Answer:

  • Conduct meta-analyses to identify confounding variables (e.g., CYP3A4 polymorphisms, drug-drug interactions). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate preclinical data to human populations .
  • Validate findings with crossover trials in healthy volunteers, controlling for diet, comorbidities, and concomitant medications .

Q. What strategies ensure reproducibility in studies investigating this compound’s ETA receptor selectivity?

Methodological Answer:

  • Standardize cell-based assays (e.g., HEK293 cells transfected with ETA/ETB receptors) using positive controls (e.g., Bosentan) and quantify receptor binding via radioligand displacement (IC₅₀ values) .
  • Publish raw data, protocols, and analysis scripts in open-access repositories to enable independent verification .

Q. How can researchers resolve solubility challenges in novel this compound formulations for pediatric use?

Methodological Answer:

  • Develop nanocrystalline or lipid-based formulations (e.g., self-nanoemulsifying drug delivery systems) to enhance bioavailability. Characterize particle size (dynamic light scattering) and zeta potential to ensure colloidal stability .
  • Validate pediatric dosing using allometric scaling and population pharmacokinetic modeling, with safety monitoring for liver enzyme elevations .

Data Management and Transparency

What frameworks guide the formulation of rigorous research questions for this compound studies?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For example, a novel question might explore this compound’s off-target effects on endothelin-B receptors in renal fibrosis models .
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure clinical research, such as comparing micro-dose this compound to standard doses in PAH patients with hepatic impairment .

Q. Tables for Key Parameters

Analytical Validation Parameter Acceptance Criteria Example from Evidence
Linearity (UV-Vis)R² ≥ 0.999, range 12.5–250 µg/mL
Precision (HPLC)RSD < 2% for intra-/inter-day replicates
LOD/LOQS/N ≥ 3 (LOD), ≥10 (LOQ)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambrisentan
Reactant of Route 2
Reactant of Route 2
Ambrisentan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。